Methyl 2-(4-aminopiperidin-1-yl)acetate
Description
Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS 206274-39-7) is a piperidine-derived compound featuring a methyl ester group linked to a 4-aminopiperidine moiety via an acetoxy bridge. Its molecular formula is C₈H₁₇ClN₂O₂ in its hydrochloride salt form, with a molecular weight of 208.69 g/mol. This compound is typically stored under inert atmosphere at 2–8°C and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Piperidine derivatives are widely utilized in pharmaceutical synthesis, particularly as intermediates for central nervous system (CNS) drugs or enzyme inhibitors due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPROYBAZSZKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295530 | |
| Record name | Methyl 4-amino-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90152-50-4 | |
| Record name | Methyl 4-amino-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90152-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(4-aminopiperidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative featuring a piperidine ring. The presence of the amino group at the 4-position of the piperidine enhances its interaction with various biological targets. Its molecular formula is , and it possesses a molecular weight of approximately 184.24 g/mol.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and insulin signaling pathways. DPP-IV inhibitors enhance the levels of incretin hormones, leading to improved glycemic control in diabetic models .
Biological Activities
1. DPP-IV Inhibition:
this compound has been studied for its potential as a DPP-IV inhibitor. DPP-IV inhibitors are used in the treatment of type 2 diabetes by preventing the degradation of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives containing piperidine structures exhibit activity against various bacterial strains, indicating potential applications in treating infections.
3. Antiviral Activity:
Research into related compounds has shown promise in antiviral applications, suggesting that this compound may also possess similar properties.
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of this compound and related compounds:
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Methyl 2-(4-aminopiperidin-1-yl)acetate is primarily recognized for its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for glucose metabolism. Inhibition of this enzyme can lead to improved glycemic control in patients with diabetes mellitus type 2, making this compound a candidate for antidiabetic therapies .
Treatment of Metabolic Disorders
Due to its DPP-IV inhibitory activity, this compound is also being explored for the treatment of various metabolic disorders such as:
- Obesity : By enhancing insulin sensitivity and promoting weight loss.
- Metabolic Syndrome : Addressing multiple risk factors associated with cardiovascular diseases .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it may help mitigate neuronal damage and improve cognitive function .
Anti-inflammatory Applications
The compound has shown promise in treating inflammatory conditions, including:
- Chronic Inflammatory Bowel Diseases (IBD) : Such as Crohn's disease and ulcerative colitis.
- Respiratory Inflammatory Diseases : Potentially useful in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, this compound demonstrated significant reductions in HbA1c levels compared to placebo, indicating improved long-term glucose control. The study highlighted the compound's safety profile and tolerability, with minimal side effects reported .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of this compound on animal models of Alzheimer's disease found that it reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. This suggests potential utility in developing treatments for Alzheimer's .
Summary Table of Applications
| Application Area | Description |
|---|---|
| DPP-IV Inhibition | Improves glycemic control in diabetes mellitus type 2 |
| Treatment of Metabolic Disorders | Addresses obesity and metabolic syndrome |
| Neuroprotective Effects | Potential benefits in Alzheimer's and Parkinson's disease |
| Anti-inflammatory Applications | Useful in chronic inflammatory conditions like IBD and respiratory diseases |
Comparison with Similar Compounds
Ethyl (4-aminopiperidin-1-yl)acetate Dihydrochloride
- Structural Difference : Replaces the methyl ester with an ethyl ester group.
- Formula : C₉H₁₉Cl₂N₂O₂ (dihydrochloride salt).
- Properties : Enhanced water solubility due to the dihydrochloride salt form. Reported as a white to off-white crystalline solid .
- Applications: Likely used in drug discovery for improved solubility profiles compared to non-salt forms.
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
- Structural Difference: Substitutes the 4-amino group with a hydroxyl group.
- Formula: C₈H₁₅NO₃.
- SMILES: COC(=O)CN1CCC(CC1)O .
- Reactivity: The hydroxyl group may confer different metabolic pathways or susceptibility to oxidation compared to the amino group.
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
- Structural Difference : Incorporates a benzoyl group linked via a methylene bridge to the piperidine.
- Formula : C₁₄H₂₀Cl₂N₂O₂.
- Applications : The benzoate moiety may enhance binding to aromatic receptors or enzymes.
Benzyl 4-aminopiperidine-1-carboxylate
- Structural Difference : Features a benzyl ester and a carbamate linkage.
- Formula : C₁₃H₁₈N₂O₂.
- Applications : The benzyl group may improve stability against esterase-mediated hydrolysis in biological systems.
Structural and Functional Analysis
Key Structural Variations
| Compound | Ester Group | Piperidine Substituent | Salt Form |
|---|---|---|---|
| Methyl 2-(4-aminopiperidin-1-yl)acetate | Methyl | 4-amino | Hydrochloride |
| Ethyl (4-aminopiperidin-1-yl)acetate | Ethyl | 4-amino | Dihydrochloride |
| Methyl 2-(4-hydroxypiperidin-1-yl)acetate | Methyl | 4-hydroxy | None |
| Benzyl 4-aminopiperidine-1-carboxylate | Benzyl | 4-amino | None |
Physicochemical Properties
- Solubility: Hydrochloride and dihydrochloride salts (e.g., this compound hydrochloride) exhibit higher aqueous solubility than free bases.
- Stability: Benzyl and aromatic derivatives (e.g., Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate) may demonstrate enhanced stability against hydrolysis due to steric hindrance.
- Reactivity: The 4-amino group in this compound facilitates nucleophilic reactions, whereas the hydroxyl group in its analog may participate in hydrogen bonding or oxidation.
Preparation Methods
Nucleophilic Substitution on Piperidine Derivatives
A common approach involves nucleophilic substitution of a suitable halogenated methyl acetate derivative with 4-aminopiperidine or its protected form.
Method Example : Reaction of methyl α-bromoacetate derivatives with 4-aminopiperidine under basic conditions (e.g., sodium bicarbonate or potassium carbonate) in a polar solvent such as methanol or acetonitrile at elevated temperatures (around 35–80°C) leads to the formation of this compound or its analogues.
Reaction Conditions : Typically, equimolar or slight excess of methyl α-bromoacetate is reacted with 4-aminopiperidine hydrochloride or free base in the presence of a base to neutralize the acid and facilitate nucleophilic attack.
Work-Up : After reaction completion (monitored by TLC or LCMS), the mixture is filtered, solvent evaporated, and the product purified by extraction and recrystallization or chromatography.
Protection-Deprotection Strategies
To control selectivity and avoid side reactions, the amino group on the piperidine ring is often protected as a Boc (tert-butoxycarbonyl) derivative during alkylation.
Protection Step : 4-Aminopiperidine is protected with Boc anhydride to yield tert-butyl (4-aminopiperidin-1-yl)carbamate.
Alkylation Step : The Boc-protected amine is then reacted with methyl bromoacetate or similar alkylating agents under mild basic conditions (e.g., DIPEA) in solvents like DMF or acetonitrile at 25–35°C.
Deprotection Step : The Boc group is removed using acidic conditions such as HCl in dioxane or trifluoroacetic acid to yield the free amine this compound.
Advantages : This method improves yield and purity by preventing polymerization or side reactions of the free amine during alkylation.
Reductive Amination Approaches
An alternative synthetic route involves reductive amination of methyl 2-formylacetate or related aldehyde derivatives with 4-aminopiperidine.
Procedure : The aldehyde is reacted with 4-aminopiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like dichloromethane or methanol at room temperature.
Outcome : This method directly forms the secondary amine linkage, yielding this compound with minimal side products.
Literature Support : While specific reductive amination for this compound is less documented, analogous piperidine derivatives have been synthesized efficiently using this approach.
Methylation of Piperidinyl Intermediates
Some patents describe methylation of piperidinyl intermediates to introduce the methyl acetate group.
Example : Methylation of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile with dimethyl sulfate in the presence of a base at temperatures ranging from 20°C to reflux, followed by nucleophilic substitution with aminopiperidine, is reported for related compounds.
Relevance : Although this method is more complex and targeted at pyrimidine derivatives, the methylation step exemplifies conditions that can be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Temperature Control : Maintaining reaction temperatures between ambient and reflux is critical to optimize methylation and substitution steps, preventing decomposition or side reactions.
Base Selection : Potassium carbonate and sodium bicarbonate are preferred bases for nucleophilic substitution due to mildness and compatibility with ester groups.
Solvent Effects : Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of reactants, improving yields in alkylation and reductive amination.
Protection Strategy : Boc protection of the amino group is widely recommended to improve reaction specificity and facilitate purification.
Purification : Extraction with ethyl acetate and washing with water or brine, followed by recrystallization or silica gel chromatography, yields high-purity products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(4-aminopiperidin-1-yl)acetate, and how can yield and purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-aminopiperidine and methyl chloroacetate. Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Acidic conditions (e.g., HCl) may yield hydrochloride salts, as seen in related derivatives . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and characterize intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use a combination of:
- NMR : ¹H NMR should show piperidine protons (δ 2.8–3.5 ppm), methyl ester (δ 3.6–3.8 ppm), and NH₂ protons (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and piperidine carbons .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 187.2 .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement (space group P2₁/c, R < 0.05) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid aerosol formation (TLV not established; assume acute toxicity H302/H335) .
- First Aid : For skin exposure, wash with soap/water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
Advanced Research Questions
Q. How does this compound degrade under varying storage conditions, and what analytical methods detect degradation products?
- Methodology :
- Stability Testing : Store samples at 2–8°C in desiccators (RH < 30%) to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 6 weeks) can identify ester hydrolysis to 2-(4-aminopiperidin-1-yl)acetic acid .
- Analytical Detection : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor degradation. Compare retention times with synthetic standards .
Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?
- Methodology :
- HPLC Optimization : Adjust pH to 3.0 (phosphate buffer) to protonate the amine, improving peak symmetry. Use a 5 µm C8 column for better resolution of polar byproducts .
- LC-MS/MS : Quantify trace impurities (e.g., unreacted 4-aminopiperidine) via MRM transitions (m/z 101 → 84 for the amine) .
Q. How should researchers address contradictions in reported toxicity data?
- Methodology :
- Empirical Testing : Conduct acute toxicity assays (OECD 423) to resolve discrepancies. For example, while some SDSs classify oral toxicity as Category 4 (LD₅₀ > 300 mg/kg) , others lack GHS classification .
- In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and compare with experimental data .
Q. What role does this compound play in synthesizing bioactive molecules, and how can stereochemical outcomes be controlled?
- Methodology : The 4-aminopiperidine moiety acts as a conformationally constrained amine, useful in kinase inhibitors or GPCR ligands. To control stereochemistry:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.
- Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/IPA) .
Q. How can researchers design degradation pathway studies to meet ICH guidelines?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% H₂O₂).
- Mechanistic Analysis : Use LC-QTOF to identify radical-mediated oxidation products (e.g., N-oxide derivatives) and propose degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
